1-((Chloromethyl)sulfonyl)naphthalene
Overview
Description
“1-((Chloromethyl)sulfonyl)naphthalene” is a chemical compound with the molecular formula C11H9Cl . It is also known as 1-Naphthylmethyl chloride .
Synthesis Analysis
The synthesis of 1-chloromethylnaphthalene involves the use of an oil phase washed twice with a 10wt% potassium carbonate solution and water to obtain 1-chlorine Crude methylnaphthalene . The crude 1-chloromethylnaphthalene is then added to 192 g of absolute ethanol, heated to 26 °C to dissolve, then cooled to -5 °C at a rate of 0.5 °C/10min for 2 hours, then filtered and washed with absolute ethanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
The kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation have been studied . Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has also been investigated .Physical and Chemical Properties Analysis
This compound is a solid substance with a deep brown color . It has a refractive index of n20/D 1.635 (lit.), a boiling point of 167-169 °C/25 mmHg (lit.), a melting point of 32 °C (lit.), and a density of 1.18 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Reaction Studies
1-((Chloromethyl)sulfonyl)naphthalene and related compounds have been studied in various chemical reactions. For instance, the reaction of dimethylsulfoxide with 5-dimethyl aminonaphthalene-1-sulfonyl chloride, a related compound, produced 5-dimethyl amino-naphthalene-1-sulfonic acid and chlorodimethyl sulfide. This research contributes to understanding the reaction mechanisms and potential applications of sulfonyl chlorides in organic synthesis (Boyle, 1966).
Fluorescence Studies
Compounds similar to this compound have been used in fluorescence studies. For example, the 1-dimethylamino-5-naphthalene sulfonyl (dansyl) derivative of alanyllsyl chloromethane was synthesized and employed to introduce the fluorescent dansyl moiety into the active site of trypsin, providing insights into enzyme activity and structure (Penny, Dyckes & Burleigh, 2009).
Structural Analysis
Studies on related naphthalene derivatives, such as 1,8-bis(phenylsulfanyl)naphthalene, have focused on structural analysis, examining aspects like molecular structures, ring torsions, and S...O close contacts. This type of research aids in understanding the physical and chemical properties of naphthalene derivatives, which can be crucial for developing new materials or pharmaceuticals (Nagy et al., 2002).
Synthesis and Characterization
The synthesis and characterization of various naphthalene derivatives have been extensively studied. This includes research on the reactivity of chloromethyl aryl sulfone carbanion with electrophilic arenes, leading to products that are important for the development of new chemical entities (Kakosza et al., 1987).
Environmental Applications
Compounds similar to this compound have been used in environmental applications, such as in the study of polyaromatic sulfonates as tracers in geothermal reservoirs. This research is crucial for understanding the movement of fluids in geothermal systems and optimizing resource extraction (Rose, Benoit & Kilbourn, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethylsulfonyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMLYFRREKIYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471403 | |
Record name | 1-(Chloromethanesulfonyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87491-79-0 | |
Record name | 1-(Chloromethanesulfonyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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